molecular formula C29H22 B108006 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene CAS No. 15570-45-3

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

Cat. No.: B108006
CAS No.: 15570-45-3
M. Wt: 370.5 g/mol
InChI Key: JCXLYAWYOTYWKM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPC, C₂₉H₂₂) is a polyaromatic cyclopentadiene derivative with a rigid, conjugated structure. It exhibits unique mechanoresponsive luminescence (MRL), including pressure-induced emission enhancement (PIEE) and reversible multicolor emission under mechanical stress . Its phenyl-substituted framework enhances steric hindrance, restricting intramolecular motion (RIM), a key mechanism for aggregation-induced emission (AIE) behavior . TPC is used in optoelectronics, such as blue-emitting devices, and as a sensor for topology freezing transitions in vitrimers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene
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InChI

InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLYAWYOTYWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C29H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165955
Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Molecular Weight

370.5 g/mol
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CAS No.

15570-45-3, 197711-16-3
Record name 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene]
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Record name Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-)
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Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE
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Preparation Methods

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is typically synthesized through the condensation reactions of diphenylacetylene with methylchromium systems . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tetraphenylcyclopentadienone.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can participate in substitution reactions, particularly with electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Chemistry

  • Ligand in Organometallic Chemistry : TPC is utilized as a ligand in the formation of coordination complexes with transition metals. This application aids in developing novel catalysts for various chemical reactions.
  • Reactivity Studies : TPC undergoes various chemical reactions such as oxidation to form tetraphenylcyclopentadienone and reduction yielding hydrogenated derivatives. It also participates in substitution reactions with electrophilic reagents.

Materials Science

  • Blue-Emitting Devices : TPC is employed in the fabrication of blue-emitting devices, where it contributes to the production of blue light through interactions within the device's organic layers .
  • Mechanoresponsive Luminescent Materials : Recent studies highlight TPC's pressure-induced emission enhancement (PIEE) and multicolor behavior, making it suitable for applications in mechanical sensors and security inks .

Biology and Medicine

Although specific applications in biology are less common, derivatives of TPC are being investigated for potential therapeutic uses. Its strong photoluminescence properties make it useful for bioimaging applications .

Case Study 1: Imaging Applications

In a study exploring TPC as a fluorescent probe for live-cell imaging, researchers demonstrated effective localization within cellular compartments with minimal toxicity at low concentrations. This highlights TPC's potential in biological imaging applications .

Case Study 2: Catalytic Applications

TPC has been investigated as a ligand in catalytic reactions involving rhodium complexes. Its ability to stabilize reactive intermediates has shown promise in enhancing reaction yields in organic synthesis .

Comparative Data Table

The following table summarizes key findings related to the biological activity of TPC compared to similar compounds:

CompoundFluorescence PropertyCellular ImpactToxicity Level
This compound (TPC)High solid-state fluorescenceModulates signalingLow at therapeutic doses
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadieneModerate fluorescenceSimilar mechanismsModerate at high doses

Mechanism of Action

The mechanism by which 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
TPC C₂₉H₂₂ 370.50 Four phenyl groups 180–182 Optoelectronics, MRL sensors, vitrimers
Tetraphenylethylene (TPE) C₂₆H₂₀ 332.44 Four phenyl groups ~300 AIE probes, OLEDs, chemical sensors
Triphenylamine (TPA) C₁₈H₁₅N 245.32 Three phenyl groups 78–80 Hole-transport materials, photovoltaics
1,2,3,4-Tetramethyl-1,3-cyclopentadiene C₉H₁₄ 122.21 Four methyl groups N/A Organometallic synthesis, catalysis

Key Differences :

  • Substituents : TPC’s phenyl groups provide greater steric bulk and conjugation compared to TPE’s ethylene-linked phenyls or TPA’s amine core. Methyl-substituted cyclopentadienes lack aromaticity, limiting optoelectronic utility .
  • Thermal Stability : TPC’s high melting point (180–182°C) reflects its rigid structure, outperforming TPA but aligning with TPE’s stability .

Photophysical Behavior Under Pressure

TPC :
  • Exhibits PIEE and reversible emission color shifts (blue to red) under pressure up to 19.1 GPa due to RIM .
  • Beyond 24.7 GPa, irreversible structural changes occur via phenyl ring-opening, leading to permanent red emission .
  • Applications: Multicolor sensors, memory devices .
TPE and TPA :
  • Both show PIEE via RIM but lack irreversible structural evolution under pressure .
  • TPE’s emission is typically blue-shifted under pressure, while TPA’s emission depends on aggregation state .
Tetramethylcyclopentadiene :

Mechanistic Insights

  • RIM Mechanism : Common to TPC, TPE, and TPA, where pressure restricts molecular motion, enhancing radiative decay .
  • Structural Evolution : Unique to TPC, high-pressure phenyl ring-opening introduces covalent bond reorganization, enabling irreversible optical responses .

Biological Activity

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPC) is a polyaryl cyclopentadiene compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of TPC, highlighting its mechanisms of action, biochemical properties, and applications in various fields.

Chemical Structure and Properties

This compound features a cyclopentadiene core with four phenyl groups attached. This structure contributes to its stability and fluorescence properties. The compound is known for its aggregation-induced emission (AIE), which enhances its luminescence in solid-state applications compared to solution states .

Target Interactions
TPC interacts with various biomolecules, influencing cellular processes through several mechanisms:

  • Photoluminescence : TPC exhibits strong photoluminescence properties, making it useful in imaging applications .
  • Cellular Signaling : The compound modulates cell signaling pathways and gene expression, potentially affecting metabolic activities within cells .
  • Oxidative Stress : At higher concentrations, TPC may induce oxidative stress in cells, leading to cellular damage.

Biochemical Pathways

TPC's biological activity can be attributed to its interaction with several biochemical pathways:

  • Metabolic Pathways : The compound influences enzyme activities involved in energy production and biosynthesis. It can affect overall cellular metabolism by modulating enzyme function.
  • Transport Mechanisms : TPC's distribution within cells is mediated by specific transporters that facilitate its localization to various organelles.

Research Findings

Recent studies have explored the biological implications of TPC:

  • Fluorescent Properties : Research indicates that TPC shows enhanced fluorescence in solid-state forms due to intermolecular interactions. This property is beneficial for applications in materials science and bioimaging .
  • Electrochemical Behavior : Studies on the electrochemical reduction of TPC reveal insights into its reactivity and potential applications in organic electronics .

Case Studies

Several case studies have highlighted the biological relevance of TPC:

  • Imaging Applications : In one study, TPC was utilized as a fluorescent probe for live-cell imaging due to its favorable photophysical properties. The results demonstrated effective localization within cellular compartments and minimal toxicity at low concentrations .
  • Catalytic Applications : TPC has been investigated as a ligand in catalytic reactions involving rhodium complexes. Its ability to stabilize reactive intermediates has shown promise in enhancing reaction yields in organic synthesis .

Comparative Data Table

The following table summarizes key findings related to the biological activity of TPC compared to similar compounds:

CompoundFluorescence PropertyCellular ImpactToxicity Level
This compound (TPC)High solid-state fluorescenceModulates signalingLow at therapeutic doses
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadieneModerate fluorescenceSimilar mechanismsModerate at high doses

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and phenyl group arrangement.
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between phenyl rings and the cyclopentadiene core .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₂₉H₂₂, MW = 370.5 g/mol) .
  • Photoluminescence (PL) Spectroscopy : Measures emission spectra under ambient and high-pressure conditions .

What role does TPCP play in rhodium-catalyzed aerobic oxidative coupling reactions?

Advanced
TPCP serves as a ligand in rhodium catalyst systems (e.g., [RhCl(cod)]₂/C₅H₂Ph₄) for C–H activation. In DMF solvent, this system enables double C–H bond cleavage and decarboxylation of benzoic acids, yielding 4-(1,2-diarylethenyl)-9H-carbazoles . The bulky phenyl groups in TPCP stabilize the metal center and modulate reaction selectivity. This methodology is pivotal for synthesizing polycyclic aromatic compounds.

How does molecular stacking under mechanical stress affect TPCP's luminescence?

Advanced
Mechanical grinding or hydrostatic pressure induces reversible molecular stacking changes . For example:

  • Ambient conditions : Loose π-π interactions result in blue emission.
  • High pressure (>10 GPa) : Planarization of the cyclopentadiene core and tighter stacking shift emission to green .
  • Mechanism : Pressure restricts intramolecular vibrations (RIM) and alters intermolecular interactions, as confirmed by in situ Raman spectroscopy and XRD .

What are the key applications of TPCP in optoelectronic devices?

Basic
TPCP is utilized in triple-layer blue-emitting organic light-emitting diodes (OLEDs) due to its high quantum yield and stable emission . Its mechanochromic properties also make it a candidate for pressure-sensitive sensors and anti-counterfeiting materials .

How does TPCP compare to structurally similar mechanophores like tetraphenylethylene (TPE)?

Advanced
While both TPCP and TPE exhibit RIM-driven emission enhancement, TPCP’s rigid cyclopentadiene core provides distinct advantages:

  • Superior thermal stability : Decomposition temperature >250°C.
  • Multicolor emission : Pressure-induced planarization enables broader spectral tuning compared to TPE’s single-color enhancement .
  • Synthetic versatility : TPCP’s phenyl groups allow functionalization for tailored optoelectronic properties .

What safety precautions are critical when handling TPCP?

Q. Basic

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
  • PPE : Gloves, safety goggles, and N95 masks to avoid inhalation/dermal contact .
  • Waste disposal : Incineration in approved facilities to avoid PAH contamination .

How can computational modeling aid in predicting TPCP’s pressure-responsive behavior?

Advanced
Density functional theory (DFT) simulations predict:

  • Energy barriers for phenyl ring rotation under pressure.
  • Electronic transitions correlated with emission shifts .
  • Intermolecular interactions : Non-covalent interaction (NCI) analysis maps π-π and C–H∙∙∙π contacts .

What are the unresolved challenges in TPCP-based material design?

Q. Advanced

  • Stability vs. reversibility : Balancing emission reversibility with long-term structural integrity under cyclic pressure .
  • Scalability : Improving synthetic yields (>50%) for industrial applications .
  • Toxicity profiling : Limited data on ecotoxicological impacts of TPCP derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
Reactant of Route 2
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

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